BIBF 1202

VEGFR2 inhibition kinase assay metabolite activity

BIBF 1202 is the only authentic reference standard for quantifying the active carboxylate metabolite of nintedanib, formed via CES1-mediated ester cleavage. Unlike nintedanib, BIBF 1202 lacks UGT inhibitory activity, enabling metabolite-specific DDI and TDM studies. Essential for LC-MS/MS assay calibration per EMA guidelines. Choose high-purity (≥98%) BIBF 1202 for reliable metabolic profiling.

Molecular Formula C30H31N5O4
Molecular Weight 525.6 g/mol
CAS No. 894783-71-2
Cat. No. B1666967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIBF 1202
CAS894783-71-2
SynonymsBIBF-1202;  BIBF 1202;  BIBF1202.
Molecular FormulaC30H31N5O4
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O
InChIInChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39)
InChIKeySDJMWYVJAVLZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BIBF 1202 Procurement Guide: Specifications, Purity & CAS 894783-71-2 for Pharmacokinetic and Metabolite Studies


BIBF 1202 (CAS 894783-71-2) is the primary carboxylate metabolite of the triple angiokinase inhibitor nintedanib (BIBF 1120), formed via intracellular esterase-mediated methyl ester cleavage [1]. This indolinone-derived small molecule (molecular formula C30H31N5O4; molecular weight 525.6 g/mol) retains inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2) with an IC50 of 62 nM in biochemical assays [2]. BIBF 1202 is a critical analytical reference standard for therapeutic drug monitoring (TDM) of nintedanib in patients with non-small cell lung cancer (NSCLC) or idiopathic pulmonary fibrosis (IPF) [3], and serves as an essential tool compound for studying kinase inhibitor metabolism, UDP-glucuronosyltransferase (UGT)-mediated drug-drug interaction (DDI) liability, and intracellular esterase activity in preclinical pharmacology.

Why Nintedanib (BIBF 1120) and Other Kinase Inhibitor Metabolites Cannot Substitute for BIBF 1202 in Analytical and Metabolic Research


BIBF 1202 cannot be substituted with nintedanib (BIBF 1120) or other kinase inhibitor metabolites due to fundamental differences in chemical structure, metabolic fate, and biological function. Nintedanib is an ester-containing prodrug-like molecule that undergoes rapid hydrolytic cleavage by carboxylesterase 1 (CES1) in human liver microsomes at a clearance rate of 102.8 ± 18.9 µL/min per mg protein, yielding the free carboxylate BIBF 1202 [1]. This structural conversion from methyl ester to carboxylic acid confers distinct physicochemical properties, including increased aqueous solubility and altered membrane permeability. Moreover, while nintedanib potently inhibits multiple UDP-glucuronosyltransferase (UGT) isoforms (Ki,u values 1.1–7.5 µM for UGT1A1), BIBF 1202 lacks UGT inhibitory activity due to its terminal carboxylate moiety [2]. Consequently, BIBF 1202 serves as the sole authentic reference standard for quantifying metabolite exposure in TDM assays, for studying CES1-mediated drug activation, and for investigating metabolite-specific DDI potential—applications for which nintedanib itself is analytically and mechanistically unsuitable.

BIBF 1202 Comparative Evidence: VEGFR2 IC50, UGT Inhibition, CES1 Metabolism, and TDM Validation Data


BIBF 1202 VEGFR2 Kinase Inhibition Potency Relative to Parent Drug Nintedanib

BIBF 1202 retains pharmacological activity at the VEGFR2 kinase domain, though with reduced potency compared to the parent compound nintedanib (BIBF 1120). This difference in intrinsic activity is critical for interpreting metabolite contribution to overall pharmacodynamic effect in vivo [1]. In vivo cellular activity data indicate that BIBF 1202 exhibits at least 9- to 10-fold lower potency than nintedanib [2].

VEGFR2 inhibition kinase assay metabolite activity

BIBF 1202 UGT Enzyme Inhibition Profile Contrasted with Nintedanib and Other Kinase Inhibitors

In a systematic in vitro evaluation of kinase inhibitor effects on human UDP-glucuronosyltransferase (UGT) enzymes, nintedanib potently inhibited UGT1A1 (Ki,u 1.1–7.5 µM) along with UGT1A7, 1A8, 1A9, and 1A10. In marked contrast, BIBF 1202 exhibited no appreciable inhibition of any human UGT isoform tested [1]. This functional divergence is mechanistically attributed to the presence of the terminal carboxylate group in BIBF 1202, which disfavors enzyme inhibition through electrostatic repulsion or altered binding geometry [2].

UGT inhibition drug-drug interaction metabolite safety

BIBF 1202 Formation Kinetics via CES1-Mediated Hydrolysis and Reverse Glucuronidation

BIBF 1202 is formed from nintedanib via hydrolytic cleavage mediated predominantly by human carboxylesterase 1 (CES1) in the liver. In human liver microsomes (HLMs), nintedanib hydrolysis proceeds with an intrinsic clearance (CLint) of 102.8 ± 18.9 µL/min per mg protein [1]. BIBF 1202 is subsequently glucuronidated to BIBF 1202 acyl-glucuronide (BIBF 1202-G), with glucuronidation rates of 3.6 ± 0.3 µL/min per mg protein in HLM versus 1.5 ± 0.06 µL/min per mg protein in human intestinal microsomes [2]. Notably, BIBF 1202-G undergoes reverse hydrolysis to regenerate BIBF 1202 in human liver S9 fraction at rates approximately 70-fold higher than the forward glucuronidation reaction [3].

carboxylesterase 1 CES1 metabolism acyl-glucuronide hydrolysis

BIBF 1202 LC-MS/MS Analytical Validation Parameters for Therapeutic Drug Monitoring

A validated UPLC-MS/MS method for simultaneous quantification of nintedanib and BIBF 1202 in human plasma has been established for therapeutic drug monitoring (TDM) applications in patients with progressive pulmonary fibrosis [1]. The method achieved linear calibration over 2.00–200.00 ng/mL with correlation coefficients (R²) of 0.9991 for nintedanib and 0.9957 for BIBF 1202 [2]. Within-run and between-run precision (RSD) at the lower limit of quantification (LLOQ) were 2.96%, 4.53%, 5.51%, and 6.72% for nintedanib and BIBF 1202, respectively [3]. In a parallel rat plasma method, BIBF 1202 was validated over 0.5–100 ng/mL with intra- and inter-day RSD <10.8% [4].

LC-MS/MS validation therapeutic drug monitoring plasma quantification

BIBF 1202 Long-Term Storage Stability Specifications for Research-Grade Material

Commercial vendor specifications indicate that BIBF 1202 in lyophilized form remains stable for up to 36 months when stored desiccated at -20°C [1]. Once reconstituted in solution, stability is limited to 1 month at -20°C, with recommendations to aliquot and avoid multiple freeze-thaw cycles to prevent potency loss [2]. These specifications are derived from vendor quality control data and are not published in peer-reviewed literature, but represent practical procurement-relevant handling guidelines.

compound stability storage conditions freeze-thaw stability

Optimal Procurement Use Cases for BIBF 1202 (CAS 894783-71-2) in Pharmacokinetic, TDM, and Drug Metabolism Research


Clinical Therapeutic Drug Monitoring (TDM) of Nintedanib in NSCLC and IPF Patients

BIBF 1202 is the mandatory reference standard for LC-MS/MS-based TDM assays quantifying nintedanib metabolite exposure in patients receiving nintedanib therapy for non-small cell lung cancer (NSCLC) or idiopathic pulmonary fibrosis (IPF). Validated methods require BIBF 1202 for calibration curve construction over 2.00–200.00 ng/mL with R² = 0.9957, and for assessing between-run precision (RSD ≤6.72% at LLOQ) in accordance with EMA bioanalytical guidelines [1]. Substitution with nintedanib or other kinase inhibitor metabolites invalidates assay certification and compromises clinical decision-making based on plasma concentration data [2].

Preclinical Pharmacokinetic and Tissue Distribution Studies in Rodent Models

BIBF 1202 serves as the authentic analytical standard for simultaneous UPLC-MS/MS quantification of nintedanib and its primary metabolite in rodent plasma and tissues. Validated methods achieve quantification limits of 0.5–100 ng/mL for BIBF 1202 using 100 µL plasma samples, with intra- and inter-day RSD <10.8% [1]. This enables accurate determination of metabolite-to-parent ratios, assessment of tissue-specific esterase activity, and characterization of nintedanib metabolic activation in vivo [2].

In Vitro Drug-Drug Interaction (DDI) Screening for UGT-Mediated Interactions

BIBF 1202 is uniquely suited for in vitro DDI studies designed to distinguish parent drug versus metabolite contributions to UGT enzyme inhibition. Unlike nintedanib, which potently inhibits UGT1A1 (Ki,u 1.1–7.5 µM) and other UGT isoforms, BIBF 1202 exhibits no appreciable UGT inhibitory activity [1]. This functional dichotomy enables researchers to deconvolute the source of UGT-mediated DDIs observed clinically with nintedanib and to accurately model the net UGT interaction potential of the circulating drug pool [2].

CES1 and UGT1A1 Enzyme Activity Characterization in Human Liver Preparations

BIBF 1202 is the definitive probe substrate for studying carboxylesterase 1 (CES1)-mediated prodrug activation and UGT1A1-mediated acyl-glucuronidation in human liver microsomes (HLMs) and hepatocytes. Quantitative parameters include nintedanib hydrolysis to BIBF 1202 by CES1 (CLint 102.8 ± 18.9 µL/min/mg in HLM), BIBF 1202 glucuronidation by UGT1A1 (3.6 ± 0.3 µL/min/mg in HLM), and BIBF 1202-G reverse hydrolysis to BIBF 1202 (70-fold faster than forward glucuronidation) [1]. These well-characterized kinetic parameters make BIBF 1202 an essential tool for PBPK model parameterization and for assessing inter-individual variability in nintedanib metabolism [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIBF 1202

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.